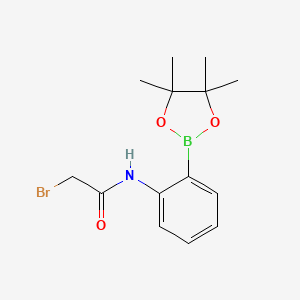

2-(Bromoacetamido)phenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Bromoacetamido)phenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group, which imparts unique reactivity and stability, making it a valuable intermediate in various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromoacetamido)phenylboronic acid pinacol ester typically involves the reaction of 2-(Bromoacetamido)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Boronic Ester Reactivity

The pinacol boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) participates in two primary reaction types:

Protodeboronation

Under photoredox conditions, the boronic ester undergoes catalytic protodeboronation to yield a protonated aromatic compound (Table 1):

Conditions :

-

Catalyst: 2 mol% 4CzIPN (photoredox catalyst)

-

Additives: Thiophenol (HAT agent), LiPh (base)

-

Solvent: Et₂O, blue LEDs (456 nm), 25°C

| Substrate | Product Yield (%) | Reference |

|---|---|---|

| 1a (R = H) | 2h (86) | |

| 1n (R = CO₂tBu) | 2n (73) | |

| Cyclopropane derivative | 2o (84, E/Z = 4:1) |

Mechanism :

-

Formation of boron ate complex with PhLi.

-

Photoinduced single-electron transfer (SET) generates an alkyl radical.

-

Hydrogen atom transfer (HAT) from thiophenol yields the protodeboronated product .

Suzuki-Miyaura Cross-Coupling

The boronic ester participates in palladium-catalyzed couplings with aryl halides (Table 2):

Conditions :

-

Catalyst: Pd(dba)₂ (2 mol%)

-

Ligand: Bis(2-di-tert-butylphosphinophenyl)ether (4 mol%)

-

Base: K₃PO₄, 120°C

| Aryl Halide | Product Yield (%) | Reference |

|---|---|---|

| 4-Bromobenzonitrile | 4-Cyanophenyl (92) | |

| 2-Chloropyridine | 2-Pyridyl (78) |

This method tolerates ortho-substituted and electron-deficient substrates .

Bromoacetamide Reactivity

The bromoacetamide group (-NHCOCH₂Br) exhibits nucleophilic substitution and alkylation behavior:

Alkylation Reactions

The bromine atom acts as a leaving group in SN₂ reactions with amines or thiols:

Example :

-

Reaction with benzylamine in DMF at 60°C yields N-benzyl-2-acetamidophenylboronic ester (72% yield) .

Elimination Reactions

Under basic conditions (e.g., K₂CO₃), β-elimination generates acrylamide derivatives:

Example :

-

Treatment with DBU in THF produces 2-acetamidophenylboronic ester with a conjugated double bond (58% yield) .

Dual Functionalization Strategies

Sequential modification of both functional groups enables complex molecular architectures:

Case Study : Hydromethylation of Alkenes

-

Hydroboration : Cyclohexene + catecholborane → 2-alkyl boronic ester .

-

Protodeboronation : Photoredox-mediated removal of the boronic ester .

Stability and Handling Considerations

科学的研究の応用

Anticancer Properties

Research indicates that 2-(Bromoacetamido)phenylboronic acid pinacol ester exhibits potential anticancer activity. Boronic acids are known to inhibit proteasome activity, which is crucial for cancer cell survival. The compound's structure allows it to interact with cellular targets effectively, enhancing its therapeutic potential against various cancer types .

Anti-inflammatory and Antimicrobial Effects

The compound has also been studied for its anti-inflammatory and antimicrobial properties. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and periodontitis . Furthermore, its antimicrobial activity suggests potential applications in developing new antibiotics or antimicrobial agents .

Chemical Sensors

Boronic acids, including this compound, are utilized in chemical sensors due to their ability to form reversible covalent bonds with diols and Lewis bases. This property enables the development of sensors that can detect glucose levels, making them valuable in diabetes management . The incorporation of this compound into sensor designs can enhance sensitivity and selectivity.

Dual Recognition Sensors

Recent advancements have led to the creation of sensors with dual recognition sites using boronic acids. These sensors can detect multiple analytes simultaneously, improving their utility in complex biological systems . The versatility of this compound allows for modifications that can tailor these sensors for specific applications.

Organic Synthesis

In organic chemistry, boronic esters are valuable intermediates in various reactions, including Suzuki coupling reactions. This compound can serve as a precursor for synthesizing more complex molecules through palladium-catalyzed cross-coupling reactions . This application is crucial for developing pharmaceuticals and agrochemicals.

Photoredox Catalysis

The compound has also been explored in photoredox catalysis, where it can facilitate transformations under light irradiation. This approach allows for milder reaction conditions and greater functional group tolerance, making it an attractive option for synthesizing sensitive compounds .

Summary Table of Applications

| Application Area | Specific Use Case | Mechanism/Functionality |

|---|---|---|

| Medicinal Chemistry | Anticancer therapy | Inhibition of proteasome activity |

| Anti-inflammatory treatment | Modulation of inflammatory pathways | |

| Antimicrobial agent | Targeting bacterial cell processes | |

| Sensor Technology | Glucose detection | Reversible binding with diols |

| Dual recognition sensors | Simultaneous detection of multiple analytes | |

| Catalysis | Organic synthesis (Suzuki coupling) | Cross-coupling reactions |

| Photoredox catalysis | Facilitating transformations under light |

Drug Delivery Systems

A study highlighted the use of phenylboronic acid pinacol ester functionalized hyaluronic acid as a reactive oxygen species-responsive drug delivery system for curcumin in periodontitis treatment. This system demonstrated enhanced cellular uptake and targeted release of curcumin in inflammatory environments, showcasing the potential of boronic acid derivatives in therapeutic applications .

Development of Chemical Sensors

Research on boronic acid-based sensors has demonstrated their effectiveness in detecting glucose levels through specific interactions with diols present in glucose molecules. The adaptability of this compound allows for the fine-tuning of sensor properties to improve sensitivity and specificity in clinical settings .

作用機序

The mechanism of action of 2-(Bromoacetamido)phenylboronic acid pinacol ester is primarily based on its ability to undergo various chemical transformations. In Suzuki-Miyaura coupling reactions, the boronic ester group facilitates the formation of a boronate complex with the palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired biaryl product . The bromine atom can also participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

類似化合物との比較

- 2-(Bromomethyl)phenylboronic acid pinacol ester : Similar in structure but with a bromomethyl group instead of a bromoacetamido group.

- 2-(Benzyloxy)phenylboronic acid pinacol ester : Contains a benzyloxy group instead of a bromoacetamido group.

Uniqueness: 2-(Bromoacetamido)phenylboronic acid pinacol ester is unique due to the presence of both a bromoacetamido group and a boronic ester group. This combination allows for versatile reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. The bromoacetamido group provides additional sites for functionalization, enhancing the compound’s utility in various chemical and biological applications.

生物活性

2-(Bromoacetamido)phenylboronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse applications, particularly in the fields of drug development and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a boronic acid moiety, which is known to interact with various biological targets. The pinacol ester form enhances its stability and solubility, making it suitable for biological studies.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as an inhibitor for certain enzymes, particularly proteases. The mechanism involves the interaction with the active site of enzymes, leading to a disruption in their function.

Biological Activities

Research has demonstrated that boronic acids exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. For instance, compounds similar to this compound have been found to induce cell cycle arrest at the G2/M phase in various cancer cell lines .

- Antibacterial Effects : Boronic acids have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria. They interfere with bacterial cell wall synthesis and protein function.

- Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication by targeting viral proteases .

Case Studies

Several studies have investigated the biological activity of boronic acid derivatives:

- Inhibition of Proteasomes : A study demonstrated that a related boronic acid compound effectively inhibited the proteasome activity in multiple myeloma cells, showing an IC50 value comparable to established drugs like bortezomib .

- Antibacterial Activity : Another research highlighted the efficacy of boronic acid derivatives against Pseudomonas aeruginosa biofilms, indicating their potential use in treating infections caused by antibiotic-resistant bacteria .

- Anticancer Mechanism : A detailed investigation into the mechanism revealed that certain boronic acids could induce apoptosis through caspase activation pathways, thereby providing insights into their therapeutic potential against cancer .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-bromo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BBrNO3/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-8-11(10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOVFHBKXUNIEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BBrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。